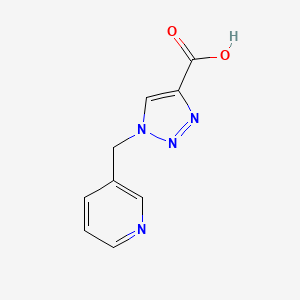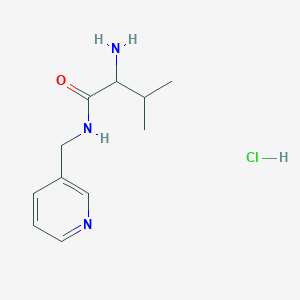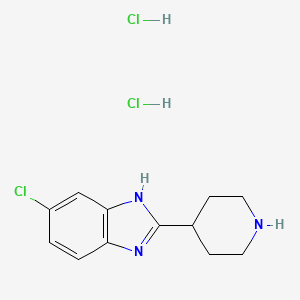
Ácido (5-amino-2,4-diclorofenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Amino-2,4-dichlorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, and have been used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This method allows for the synthesis of a variety of boronic acid derivatives .
Molecular Structure Analysis
The molecular formula of “(5-Amino-2,4-dichlorophenyl)boronic acid” is C6H6BCl2NO2 . The structure includes a phenyl ring with two chlorine atoms and one amino group attached, along with a boronic acid group .
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . They can also participate in protodeboronation reactions .
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento de Suzuki
El ácido (5-amino-2,4-diclorofenil)borónico se utiliza en reacciones de acoplamiento de Suzuki, que son un tipo de reacción de acoplamiento cruzado utilizada en la síntesis orgánica. Este compuesto puede reaccionar con bromuros de alquinilo o anilinas/tiofenoles para formar diversas estructuras químicas, que son esenciales en el desarrollo de compuestos orgánicos complejos .
Síntesis de Moléculas Biológicamente Activas
Este derivado de ácido borónico participa en la síntesis de moléculas biológicamente activas como los N-hidroxiindol-2-carboxilatos. Estos compuestos sirven como inhibidores de la lactato deshidrogenasa, una enzima involucrada en la vía metabólica de la producción de lactato . Además, se utiliza para crear inhibidores de MK2 no competitivos con ATP, que tienen posibles aplicaciones terapéuticas .
Catálisis
Los reactivos organoborónicos como el ácido (5-amino-2,4-diclorofenil)borónico juegan un papel significativo en la catálisis. Participan en reacciones de acoplamiento cruzado y pueden actuar como catalizadores en sí mismos o apoyar otros catalizadores en diversas reacciones químicas .
Química Medicinal
En química medicinal, este compuesto se utiliza para desarrollar nuevos fármacos y agentes terapéuticos. Su papel en la síntesis de moléculas biológicamente activas lo hace valioso para crear compuestos con posibles efectos farmacológicos .
Materiales Poliméricos y Optoelectrónicos
Los ácidos borínicos y sus derivados se utilizan en la producción de materiales para aplicaciones poliméricas y optoelectrónicas. Contribuyen al desarrollo de nuevos materiales con propiedades deseables como la conductividad o la luminiscencia .
Química Ambiental
La naturaleza ambientalmente benigna de los reactivos organoborónicos como el ácido (5-amino-2,4-diclorofenil)borónico los hace adecuados para su uso en aplicaciones de química ambiental. Se utilizan en procesos que requieren condiciones de reacción suaves y tolerantes a grupos funcionales .
Mecanismo De Acción
Target of Action
(5-Amino-2,4-dichlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be used in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are therefore the organic groups involved in these reactions .
Mode of Action
In the Suzuki-Miyaura coupling, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key biochemical pathway affected by (5-Amino-2,4-dichlorophenyl)boronic acid . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of a variety of organoboron reagents, which have been tailored for application under specific Suzuki-Miyaura coupling conditions .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability, may be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of (5-Amino-2,4-dichlorophenyl)boronic acid’s action are largely dependent on the specific reactions it is involved in. As a participant in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (5-Amino-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is known to be exceptionally mild and functional group tolerant . Additionally, the stability of boronic acids and their esters in water can impact the compound’s action . Therefore, factors such as pH, temperature, and the presence of other chemical groups can significantly affect the compound’s action and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-amino-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYZHWDFGLNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681724 |
Source


|
| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-69-6 |
Source


|
| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)



![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)


![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
